Iodocyanopindolol is classified under the category of adrenergic antagonists, specifically targeting beta-adrenergic receptors. It is often used in conjunction with radioactive isotopes, such as iodine-125, to enhance its utility in research settings. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its significance in both basic and applied pharmacological research .
The synthesis of iodocyanopindolol typically involves radioiodination of cyanopindolol using chloramine-T as a reagent. This method allows for the incorporation of radioactive iodine into the molecule, producing no-carrier-added radiotracers suitable for biological assays. A common procedure includes:
The synthesis can yield products with specific activities exceeding 1550 Ci/mmol, making them highly effective for radioligand binding assays .
Iodocyanopindolol possesses a complex molecular structure characterized by its functional groups that facilitate binding to adrenergic receptors. The molecular formula is CHINO, with a molecular weight of approximately 411 g/mol .
The structural features include:
The three-dimensional conformation of iodocyanopindolol plays a crucial role in its interaction with beta-adrenergic receptors, impacting its pharmacological properties.
Iodocyanopindolol participates in several chemical reactions that are critical for its application as a radiotracer:
These reactions underline the compound's utility in both experimental and clinical settings.
Iodocyanopindolol functions primarily as an antagonist at beta-adrenergic receptors, specifically targeting both β and β subtypes. Its mechanism involves:
Data from binding studies indicate that iodocyanopindolol effectively reduces receptor-mediated responses in various tissues, making it a valuable tool for studying adrenergic signaling dynamics .
Iodocyanopindolol exhibits several notable physical and chemical properties:
Relevant data includes:
Iodocyanopindolol has diverse applications within scientific research:
The compound's ability to provide insights into receptor biology underscores its importance in both basic research and clinical diagnostics .
The development of iodocyanopindolol emerged from pharmacological efforts in the early 1980s to create high-affinity radioligands for adrenergic receptor research. Building on pindolol’s established β-adrenoceptor antagonism, researchers introduced iodine and cyano moieties to enable radiolabeling while preserving receptor affinity. The synthesis typically begins with an epoxide precursor (38), followed by nucleophilic substitution to attach the indole-2-carbonitrile scaffold and subsequent iodination at the 3-position of the indole ring [3]. This route yields the racemic mixture used in research applications.
Early characterization by Brodde et al. (1983) demonstrated [¹²⁵I]-ICYP’s utility in detecting coexisting β₁- and β₂-adrenoceptors in human cardiac tissue—a pivotal advancement in cardiac pharmacology [1] [3]. By the 1990s, its serotonergic affinity was harnessed for neuroscience, particularly in autoradiographic mapping of 5-HT₁B receptors in rat brain regions like the hippocampus and cortex [4]. Despite synthesizing over eleven structural analogs to optimize β₃-adrenoceptor binding, ICYP itself remains the highest-affinity ligand for this subtype in rat ileum models, though enantiomeric forms like (S)-cyanopindolol show enhanced selectivity [3].
Table 1: Key Synthetic Analogs of Iodocyanopindolol and Receptor Affinity Profiles
Compound | β₃-Adrenoceptor Affinity (pKb) | Enantioselectivity | Key Research Application |
---|---|---|---|
ICYP (Racemic) | Highest observed | Low | Broad receptor screening |
CYP (Cyanopindolol) | ~100-fold lower than ICYP | Moderate | β₁/β₂ subtype discrimination |
(S)-CYP | 8.2 ± 0.3 | High | Selective β₃ antagonism in rat ileum |
(R)-CYP | Partial agonist activity | Not selective | Study of G-protein coupling effects |
Iodocyanopindolol (C₁₆H₂₀IN₃O₂; molecular weight 413.26 g/mol) features a multi-functional indole core substituted at key positions: a cyano group at C2, iodine at C3, and a 3-(tert-butylamino)-2-hydroxypropoxy chain at C7. This arrangement creates a stereogenic center, though it is typically utilized as a racemate in research [1] [6] [10]. The iodine atom enables radioiodination for tracer applications, while the cyano group enhances membrane permeability due to moderate lipophilicity (XLogP: 2.67) [6].
Critical physicochemical properties include:
Structural comparisons reveal that the iodine atom critically enhances β-adrenoceptor affinity over non-iodinated analogs like cyanopindolol (CYP). Conversely, removal of the tert-butyl group reduces β₃-subtype binding by >90%, underscoring its role in hydrophobic pocket engagement [3]. The indole nitrogen participates in hydrogen bonding with transmembrane helices of both β-adrenergic and 5-HT receptors, while the iodine occupies a sterically constrained subsite in the ligand-binding domain [1] [8].
Table 2: Physicochemical Properties of Iodocyanopindolol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₂₀IN₃O₂ | PubChem CID 68618 |
Molecular Weight | 413.26 g/mol | [6] [10] |
Hydrogen Bond Donors | 3 | ChEBI |
Hydrogen Bond Acceptors | 5 | ChEBI |
Rotatable Bonds | 6 | Guide to Pharmacology |
Topological Polar Surface Area | 81.07 Ų | [6] |
XLogP | 2.67 | [6] |
CAS Registry Number | 85124-14-7 | [6] [10] |
Iodocyanopindolol exhibits balanced polypharmacology, functioning as a potent competitive antagonist at multiple receptor classes:
This dual targeting is mechanistically distinct:
Despite its versatility, limitations exist: Non-specific binding complicates β₃-adrenoceptor studies in tissues like rat bladder, requiring validation with selective blockers like SR 59,230A [1] [3]. Enantiomeric purity also influences outcomes, as (S)-ICYP shows 10-fold higher β₃ affinity than the (R)-form in ileum assays [3].
Table 3: Receptor Binding Affinities of Iodocyanopindolol
Receptor Type | Affinity (Kd or Ki) | Functional Role | Key Tissue Applications |
---|---|---|---|
β₁-Adrenoceptor | 0.037–0.056 nM | Inhibition of cardiac chronotropy | Human atrium, rat brain |
β₂-Adrenoceptor | 0.042 nM | Bronchodilation blockade | Lung, urinary bladder |
β₃-Adrenoceptor | 100–1000 nM | Thermogenesis modulation (partial agonist) | Rat ileum, adipose tissue |
5-HT1A | 2.5 nM | Neuronal hyperpolarization | Cortex, hippocampus |
5-HT1B | 1.8 nM | Serotonin release autoreceptor regulation | Brainstem, spinal cord |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: